Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide
Description
Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide (CAS: 952155-74-7) is an ionic liquid with the formula C₁₁H₂₀F₆N₂O₄S₂ and molecular weight 422.40 g/mol. It is characterized by a cyclohexyl-substituted ammonium cation paired with the bis(trifluoromethanesulfonyl)imide (NTf₂⁻) anion. This compound is widely used in electrochemical applications, catalysis, and advanced material synthesis due to its low volatility, high thermal stability, and tunable solubility . Commercial samples typically have a purity of 97.0–98.0% .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;cyclohexyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C2F6NO4S2/c1-10(2,3)9-7-5-4-6-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9H,4-8H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYPPIXBMHRHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1CCCCC1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952155-74-7 | |
| Record name | Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism
The reaction is an ion exchange process where the chloride anion in cyclohexyltrimethylammonium chloride is replaced by the bis(trifluoromethanesulfonyl)imide anion from lithium bis(trifluoromethanesulfonyl)imide. This process is facilitated by the use of an organic solvent such as acetonitrile under an inert atmosphere to prevent moisture interference.
Reaction Conditions
- Solvent: Acetonitrile is commonly used due to its high solubility for both reactants and products.
- Temperature: Room temperature is typically sufficient, but the reaction can be performed over a range of temperatures depending on the desired rate.
- Atmosphere: Inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference.
Industrial Production Methods
Industrial production involves scaling up the synthetic route while optimizing conditions for higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Advantages of Industrial Methods
- Efficiency: Higher yields and faster production times.
- Purity: Advanced purification techniques ensure high product purity.
- Scalability: Continuous flow reactors allow for easy scale-up.
Data Table: Synthesis Conditions
| Parameter | Description | Optimal Conditions |
|---|---|---|
| Solvent | Organic solvent | Acetonitrile |
| Temperature | Reaction temperature | Room temperature |
| Atmosphere | Inert gas | Nitrogen or Argon |
| Reactants | Cyclohexyltrimethylammonium chloride and lithium bis(trifluoromethanesulfonyl)imide | Stoichiometric ratio |
| Reaction Time | Time required for complete reaction | Typically several hours |
Research Findings
Recent studies have focused on optimizing the synthesis conditions for this compound to improve yield and purity. The use of continuous flow reactors has been highlighted as a key method for achieving high productivity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Ion Exchange Reactions: The compound can exchange its anion with other anions in solution, making it useful in ion exchange processes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and alkoxides.
Solvents: Organic solvents such as acetonitrile, methanol, and dichloromethane are frequently used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or anion involved. For example, reacting with sodium chloride would yield cyclohexyltrimethylammonium chloride and sodium bis(trifluoromethanesulfonyl)imide .
Scientific Research Applications
Electrolytes in Energy Storage
Lithium-Ion Batteries:
Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide is increasingly used as an electrolyte in lithium-ion batteries. Its ionic conductivity and thermal stability enhance the performance and longevity of these batteries compared to conventional electrolytes. Research indicates that incorporating this compound can lead to improved charge/discharge rates and overall battery efficiency .
Solid-State Batteries:
The compound is also significant in the development of solid-state batteries, where effective ion conduction is critical. Studies have shown that it facilitates high ionic conductivity, which is essential for the performance of solid-state devices .
Green Solvent Applications
This compound serves as a green solvent in various organic reactions. Its environmentally friendly nature promotes sustainable practices in chemical synthesis, reducing the reliance on traditional solvents that may pose environmental hazards .
Case Study:
In a study focusing on organic synthesis, this ionic liquid was utilized to facilitate reactions with higher yields and purities while minimizing waste .
Ion Conductors
The compound's excellent ion-conducting properties make it valuable in fuel cells and other electrochemical systems. It supports efficient ion transport, which is crucial for the operation of these devices .
Research Findings:
Experimental data demonstrate that this compound can significantly enhance the performance of fuel cells, leading to higher energy output and efficiency .
Electrochemical Sensors
Due to its unique electrochemical properties, this compound is employed in the development of sensitive electrochemical sensors. These sensors can detect various analytes, making them beneficial for applications in pharmaceuticals and environmental monitoring .
Application Example:
A recent study highlighted its use in detecting trace levels of pollutants in water samples, showcasing its effectiveness as a sensing material .
Mechanism of Action
The mechanism by which Cyclohexyltrimethylammonium Bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic interactions. The quaternary ammonium group interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and solubility in organic solvents . These interactions facilitate its use in catalysis, ion exchange, and stabilization processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below highlights key structural and molecular differences between the target compound and related ionic liquids:
| Compound Name | Cation Type | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |
|---|---|---|---|---|---|
| Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide | Quaternary ammonium | C₁₁H₂₀F₆N₂O₄S₂ | 422.40 | 97–98% | Cyclohexyl group, compact alkyl chains |
| Methyltri-n-octylammonium bis(trifluoromethanesulfonyl)imide | Quaternary ammonium | C₂₇H₅₄F₆N₂O₄S₂ | 648.85 | >99% | Long n-octyl chains, high hydrophobicity |
| N-Butyl, methylpyrrolidinium bis(trifluoromethylsulfonyl)imide | Pyrrolidinium | C₁₁H₂₀F₆N₂O₄S₂ | 422.41 | N/A | Heterocyclic cation, moderate polarity |
| Triethylmethoxymethylphosphonium bis(trifluoromethanesulfonyl)imide | Phosphonium | C₈H₂₀F₆NO₄PS₂ | 427.37 | N/A | Phosphorus-based cation, methoxy group |
Key Observations:
- Cation Diversity : Cyclohexyltrimethylammonium features a quaternary ammonium cation with a cyclohexyl substituent, whereas Methyltri-n-octylammonium has long alkyl chains enhancing hydrophobicity . Phosphonium-based analogs (e.g., Triethylmethoxymethylphosphonium) exhibit higher thermal stability but increased viscosity .
- Anion Consistency: All compounds share the NTf₂⁻ anion, known for its high electrochemical stability and low coordination tendency .
Physicochemical Properties
Thermal Stability:
- Cyclohexyltrimethylammonium NTf₂⁻: Decomposes above 300°C , typical for ammonium-based ionic liquids .
- Methyltri-n-octylammonium NTf₂⁻: Higher thermal stability (>350°C ) due to longer alkyl chains stabilizing the cation .
- Phosphonium-based NTf₂⁻ salts: Exhibit the highest stability (~400°C ) owing to strong P–C bonds .
Conductivity and Viscosity:
- Cyclohexyltrimethylammonium NTf₂⁻ has moderate ionic conductivity (~1–3 mS/cm at 25°C) and lower viscosity compared to phosphonium analogs .
- Methyltri-n-octylammonium NTf₂⁻ shows reduced conductivity (<1 mS/cm) due to increased molecular weight and viscosity .
Solubility:
Biological Activity
Cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide (CyTFSI) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biological systems. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
CyTFSI is characterized by the following chemical structure:
- Chemical Formula : C₁₁H₁₈F₆N₂O₄S₂
- Molecular Weight : 394.38 g/mol
- CAS Number : 952155-74-7
The compound consists of a cyclohexyl group attached to a trimethylammonium cation and a bis(trifluoromethanesulfonyl)imide anion, which contributes to its ionic nature and solvation properties.
Toxicity Studies
Recent studies have examined the cytotoxic effects of CyTFSI on various cell lines. For instance, research on lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), a related compound, has demonstrated significant insights into the toxicity mechanisms that may also be applicable to CyTFSI due to structural similarities.
The biological activity of CyTFSI may involve several mechanisms, including:
- Oxidative Stress : Similar ionic liquids have been shown to induce oxidative stress in cells, leading to apoptosis and inflammation. The modulation of ROS levels could be a critical pathway for CyTFSI's biological effects.
- Gene Expression Modulation : Ionic liquids can influence the expression of genes involved in cellular stress responses and apoptosis. For example, studies indicate that exposure to related compounds affects the expression levels of genes associated with kidney injury and lipid metabolism .
Study on Ionic Liquid Effects
A comparative study involving various ionic liquids, including CyTFSI, assessed their impact on cell lines under different conditions. Key findings include:
- Cell Line Sensitivity : HepG2 cells exhibited higher sensitivity to ionic liquid exposure compared to A498 cells.
- Apoptosis Rates : Increased apoptosis was noted at higher concentrations of ionic liquids, suggesting a dose-dependent relationship between concentration and cytotoxicity.
| Ionic Liquid | Cell Line | Concentration (μM) | Apoptosis Rate (%) |
|---|---|---|---|
| CyTFSI | HepG2 | 250 | 17.02 |
| LiTFSI | A498 | 250 | 8.1 |
Interaction with Biological Systems
Research indicates that ionic liquids can interact with biological membranes and proteins, potentially altering their function. The following points summarize findings relevant to CyTFSI:
- Membrane Permeability : CyTFSI may affect the permeability of cellular membranes due to its amphiphilic nature.
- Protein Interaction : Studies suggest that ionic liquids can stabilize or destabilize proteins, influencing enzymatic activity.
Q & A
Q. What are the recommended methods for synthesizing and verifying the purity of cyclohexyltrimethylammonium bis(trifluoromethanesulfonyl)imide (C11H20F6N2O4S2)?
Synthesis typically involves metathesis reactions between cyclohexyltrimethylammonium halides (e.g., chloride or bromide) and lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) in polar aprotic solvents like acetonitrile or water . Purity verification requires:
Q. What key physicochemical properties should be characterized for this ionic liquid in energy storage applications?
Critical properties include:
These properties are essential for electrolyte formulation in batteries or supercapacitors .
Q. How can researchers assess the thermal stability of this compound under experimental conditions?
- TGA/DSC : Perform under inert (N2) and oxidative (O2) atmospheres to identify decomposition pathways and phase transitions .
- Isothermal aging : Monitor mass loss and ionic conductivity changes at elevated temperatures (e.g., 80–150°C) to simulate long-term stability .
- Evolved gas analysis (EGA) : Couple TGA with FTIR or mass spectrometry to detect volatile degradation products (e.g., HF, SO2) .
Advanced Research Questions
Q. How does the addition of lithium salts (e.g., LiNTf2) affect the thermal and electrochemical stability of cyclohexyltrimethylammonium-based electrolytes?
LiNTf2 enhances stability through:
- Reduced ion pairing : Li+ coordinates with NTf2−, lowering lattice energy and improving ionic mobility .
- Passivation layers : Li+ forms protective SEI layers on electrodes, suppressing side reactions .
- Thermal resilience : Electrolytes with 0.5–1.5 M LiNTf2 exhibit decomposition onset temperatures >320°C, compared to ~300°C for pure ionic liquids .
Contradictions may arise from solvent choice (e.g., sulfolane vs. carbonate mixtures), which alters Li+ solvation and transport .
Q. What methodologies optimize transport properties (ionic conductivity, viscosity) in solvent-free or mixed-solvent systems?
- Walden plot analysis : Compare molar conductivity vs. fluidity to classify as "good" or "poor" ionic liquids .
- Concentration optimization : For sulfolane-based systems, 1 M LiNTf2 achieves a balance between ionic conductivity (2.75 × 10⁻³ Ω⁻¹ cm⁻¹ at 30°C) and viscosity .
- Additive engineering : Co-solvents (e.g., ethylene carbonate) reduce viscosity but may narrow electrochemical windows .
Q. What are the dominant degradation mechanisms of this compound under high-voltage or high-temperature conditions, and how are degradation products analyzed?
- Electrochemical degradation : At >5 V vs. Li/Li+, NTf2− anions undergo oxidation, releasing SO2 and CF3 radicals .
- Thermal degradation : Above 300°C, cleavage of C–N bonds in the ammonium cation produces cyclohexane and trimethylamine .
- Analytical tools : Use GC-MS for volatile products and XPS to detect electrode surface deposits (e.g., LiF, Li2S) .
Q. How do structural analogs (e.g., butyltrimethylammonium NTf2) compare in terms of physicochemical and electrochemical performance?
| Property | Cyclohexyltrimethylammonium NTf2 | Butyltrimethylammonium NTf2 |
|---|---|---|
| Molecular Weight | 422.41 | 396.37 |
| Viscosity (25°C) | 444 mPa·s | ~300 mPa·s (estimated) |
| Conductivity (20°C) | 6.0 mS/m | ~8.0 mS/m (estimated) |
| Thermal Stability | >300°C | ~280–300°C |
Bulkier cyclohexyl groups increase viscosity but enhance thermal stability due to steric hindrance .
Methodological Notes
- Contradiction resolution : Conflicting thermal stability data may stem from differences in purity, measurement protocols (e.g., heating rate in TGA), or sample history (e.g., pre-drying) .
- Safety protocols : Handle under inert atmosphere (glovebox) to prevent moisture absorption; use HF-resistant equipment during degradation studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
